molecular formula C11H16ClN B2408905 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1443981-23-4

2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2408905
CAS No.: 1443981-23-4
M. Wt: 197.71
InChI Key: NNNCTWOOSYPXJE-UHFFFAOYSA-N
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Description

2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with the molecular formula C11H16ClN. It is a derivative of indanamine, characterized by the presence of two methyl groups at the 2 and 6 positions of the indane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves organic synthesis reactions. One common method includes the reaction of 2,6-dimethylindan-1-one with ammonia or an amine under reducing conditions to form the corresponding amine . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride group also affects its solubility and stability, making it distinct from other similar compounds .

Properties

IUPAC Name

2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNCTWOOSYPXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1N)C=C(C=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-23-4
Record name 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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